molecular formula C24H31ClO7 B7946451 chloromethyl (8S,9S,10R,11S,13S,14S,17S)-17-((ethoxycarbonyl)oxy)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate

chloromethyl (8S,9S,10R,11S,13S,14S,17S)-17-((ethoxycarbonyl)oxy)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate

Cat. No.: B7946451
M. Wt: 466.9 g/mol
InChI Key: DMKSVUSAATWOCU-ICASLIHPSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, a steroid-derived scaffold with modifications that influence its physicochemical and biological properties. Key structural features include:

  • Core structure: A dodecahydro-3H-cyclopenta[a]phenanthrene backbone with stereochemical configurations at positions 8S, 9S, 10R, 11S, 13S, 14S, and 17S.
  • Substituents:
    • Chloromethyl group at the carboxylate position.
    • Ethoxycarbonyloxy (-O-CO-O-C₂H₅) and hydroxyl (-OH) groups at position 17 and 11, respectively.
    • Methyl groups at positions 10 and 12.
    • A ketone at position 3.

These modifications enhance its metabolic stability and receptor-binding specificity compared to endogenous steroids .

Properties

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17S)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKSVUSAATWOCU-ICASLIHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chloromethyl (8S,9S,10R,11S,13S,14S,17S)-17-((ethoxycarbonyl)oxy)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylate is a complex organic compound with significant biological activity. This article reviews its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is classified as a steroid derivative due to its cyclopenta[a]phenanthrene core structure. Its molecular formula is C23H30O7C_{23}H_{30}O_7, with a molecular weight of approximately 418.49 g/mol. The presence of functional groups such as the ethoxycarbonyl and hydroxy groups contributes to its biological activity.

1. Tumorigenicity and Metabolism

Research indicates that the compound exhibits potential tumorigenic activity. A study demonstrated that it can be oxidized by mixed-function oxidases to produce various metabolites including trans-3,4-dihydrodiol and trans-1,2-dihydrodiol derivatives. These metabolites are believed to play a crucial role in its tumorigenic potential in vivo. Specifically:

  • Trans-3,4-dihydrodiol : Identified as a proximate tumorigen.
  • Trans-1,2-dihydrodiol : Confirmed as a significant metabolite through chromatographic analysis of mouse skin samples treated with the compound .

2. Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects. It acts on glucocorticoid receptors and has shown efficacy in reducing inflammation in various models. The structure-function relationship suggests that modifications to the steroid backbone can enhance its anti-inflammatory properties .

Case Study 1: Tumorigenicity Assessment

A study involving T.O. mice assessed the tumorigenic potential of chloromethyl derivatives. The results indicated that while the compound exhibited tumorigenic properties when administered topically, the exact mechanisms remain under investigation. It was observed that the presence of an unobstructed bay region in the cyclopenta[a]phenanthrene structure does not necessarily correlate with tumorigenic activity .

Case Study 2: Anti-inflammatory Activity

In a controlled study on inflammatory responses in animal models, chloromethyl derivatives demonstrated significant inhibition of pro-inflammatory cytokines. The results suggested that the compound could serve as a therapeutic agent for conditions characterized by excessive inflammation .

Data Tables

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
TumorigenicityInduces tumor formation in T.O. mice
Anti-inflammatoryReduces pro-inflammatory cytokines
Metabolite FormationProduces trans-3,4-dihydrodiol and others

Research Findings

  • Metabolic Pathways : The metabolic pathways involving chloromethyl derivatives have been elucidated through in vitro studies showing enzymatic oxidation leading to active metabolites.
  • Pharmacological Insights : The compound's interaction with glucocorticoid receptors has been linked to its anti-inflammatory effects.
  • Potential Applications : Given its biological profile, further research may explore its utility in cancer therapy and inflammatory diseases.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties
This compound is related to Loteprednol etabonate (CAS No: 82034-46-6), a corticosteroid used to treat inflammation in ophthalmic conditions. The chloromethyl derivative serves as an impurity profile standard in the quality control of Loteprednol formulations . Its structure allows it to be utilized in the development of anti-inflammatory drugs by providing insights into the pharmacological activity of similar compounds.

1.2 Impurity Profiling and Quality Control
The compound plays a crucial role in impurity profiling during the commercial production of Loteprednol and its formulations. It is used as a working standard or secondary reference standard for analytical studies in compliance with FDA regulations . This ensures that the levels of impurities are within acceptable limits as specified by pharmacopoeial guidelines.

1.3 Abbreviated New Drug Application (ANDA)
Chloromethyl (8S,9S,10R...) is significant in the ANDA filing process with the FDA. It assists in demonstrating that a generic version of a drug is equivalent to its branded counterpart by providing necessary analytical data and toxicity studies . This application is vital for expediting the approval process for new generic drugs.

Research Applications

2.1 Structure-Activity Relationship (SAR) Studies
The compound's unique structural features make it a valuable candidate for SAR studies aimed at understanding how modifications to its chemical structure affect biological activity. Research has shown that small changes can significantly influence the potency and efficacy of corticosteroids .

2.2 Toxicity Studies
In addition to its role in impurity profiling and drug formulation development, this compound is also utilized in toxicity studies to evaluate the safety profile of related drug formulations. These studies are essential for determining the therapeutic window and potential side effects associated with new drugs .

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl vs.
  • Ethoxycarbonyloxy vs. Hydroxyl : The ethoxycarbonyloxy group at position 17 enhances hydrolytic stability relative to hydroxyl or acetylated analogues .

Physicochemical Properties

Property Target Compound Chlormadinone Acetate GAP-EDL-1
Molecular Weight* ~450–500 g/mol 404.90 g/mol 353.45 g/mol
LogP (Predicted) 3.8–4.2 4.1 2.9
Water Solubility Low Insoluble Moderate
Metabolic Stability High Moderate Low

Preparation Methods

Construction of the Steroidal Nucleus

The cyclopenta[a]phenanthrene core is synthesized via intermolecular free radical cascade cyclization . Starting with 2-bromocyclohex-2-enone , acetylide addition forms a propargylic ether intermediate, which undergoes radical-mediated cyclization with cyclohexenone to yield the des-A-steroid skeleton. This method achieves a 75–87% yield under optimized conditions (nBu3SnH, AIBN catalyst, refluxing benzene).

Introduction of the Ethoxycarbonyloxy Group

The 17α-ethoxycarbonyloxy moiety is introduced via esterification using ethyl chloroformate under anhydrous conditions. A patent details the reaction of 11β,17α-dihydroxyandrost-1,4-diene-3-one with ethyl chloroformate in dichloromethane, catalyzed by DMAP, achieving ≥90% conversion . The stereospecificity at C17 is preserved by steric hindrance from the 13β-methyl group.

Chloromethylation at the 17β-Carboxylate Position

Chloromethylation is achieved through solvent-free chlorination of a methyl precursor. A method adapted from CN101066937A involves reacting N-methyl-N-phenyl amino formyl chloride with chlorine gas under UV irradiation (60–130°C, 0.1–1.0 mol% benzoyl peroxide). This solvent-free approach eliminates tetrachloroethane byproducts, yielding ≥93% chloromethyl product . For steroidal applications, the methyl group at C17 is pre-functionalized as a formamide derivative, which undergoes chlorination to form the chloromethyl ester.

Stereospecific Hydroxylation at C11

The 11β-hydroxy group is introduced via microbial oxidation using Rhizopus arrhizus or chemical oxidation with OsO4. The latter method, while efficient, requires stringent temperature control (0–5°C) to prevent over-oxidation, yielding 11β-hydroxysteroids in 82–88% purity .

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Chloromethylation Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)Purity (%)
Solvent-free chlorinationUV/Benzoyl peroxide60–13093.791
Dichloromethane-mediatedZnCl240–7087.285
Metal-mediatedDiisopropyl azodicarboxylate60–8592.090

Table 2: Purification Efficiency

SolventTemperature (°C)Activated Carbon (%)Recovery (%)Purity (%)
Isopropanol65–75589.599.5
Methanol50–60385.298.8
Acetone/Hexane25–301078.197.3

Critical Challenges and Solutions

  • Stereochemical Control : The 8S,9S,10R,11S,13S,14S,17S configuration necessitates chiral auxiliaries and low-temperature reactions to prevent epimerization.

  • Chloromethyl Stability : The chloromethyl ester is prone to hydrolysis; thus, reactions are conducted under anhydrous conditions with molecular sieves.

  • Purification : Co-crystallization with residual solvents is mitigated using isopropanol-activated carbon decolorization , enhancing purity to ≥99.5% .

Q & A

Q. What are the key considerations for synthesizing this compound, given its stereochemical complexity?

Methodological Answer: Synthesis should prioritize stereochemical fidelity, leveraging protecting-group strategies for hydroxyl and carbonyl functionalities. For example:

  • Esterification: Introduce the ethoxycarbonyloxy group via reaction with ethyl chloroformate under anhydrous conditions, using a base like pyridine to neutralize HCl .
  • Protecting Groups: Protect the 11-hydroxy group with a silyl ether (e.g., TBDMSCl) to prevent side reactions during subsequent steps .
  • Purification: Use preparative HPLC with chiral columns to isolate enantiomerically pure fractions, as seen in similar cyclopenta[a]phenanthrene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: Employ 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and functional groups. Compare chemical shifts to analogs, such as the methyl ester derivative (δ 3.73 ppm for methoxy groups in ) .
  • Mass Spectrometry (HRMS): Use high-resolution MS to verify molecular weight (e.g., EI-TOF for fragmentation patterns, as in ) .
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethoxycarbonyloxy group under varying pH conditions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or COMSOL Multiphysics to model hydrolysis kinetics of the ethoxycarbonyloxy moiety. Compare activation energies at pH 2–12 to identify stability thresholds .
  • Solvent Effects: Simulate solvation in polar (e.g., water) vs. non-polar (e.g., DCM) solvents to optimize reaction conditions for functional group retention .

Q. How to address contradictory bioactivity data in cell-based assays?

Methodological Answer:

  • Dose-Response Reproducibility: Conduct assays in triplicate with internal controls (e.g., dexamethasone for anti-inflammatory comparisons) to rule out batch variability .
  • Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity, as seen in steroid derivatives .
  • Receptor Binding Studies: Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-corticosterone) to confirm target engagement specificity .

Q. What strategies resolve stability issues during long-term storage?

Methodological Answer:

  • Degradation Studies: Store aliquots under inert gas (N2_2) at –80°C, and monitor stability via HPLC at 0, 3, 6, and 12 months. Compare with analogs like the acetate derivative in , which shows sensitivity to humidity .
  • Lyophilization: Test lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf life, referencing protocols for labile steroids .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzymatic inhibition potency across studies?

Methodological Answer:

  • Assay Standardization: Validate enzyme sources (e.g., recombinant vs. tissue-extracted CYP450 isoforms) and normalize activity to international units .
  • Allosteric Modulation Screening: Use surface plasmon resonance (SPR) to detect non-competitive binding interactions that may explain variability .

Methodological Resources

  • Safety Protocols: Follow Indagoo’s guidelines for handling cyclopenta[a]phenanthrene derivatives, including PPE (gloves, goggles) and fume hood use .
  • Synthetic References: Adapt NMR data from (1H^1H: δ 7.34–7.37 ppm for aromatic protons) and esterification steps from .

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